Pyridine, 2-(methylseleno)-

Description

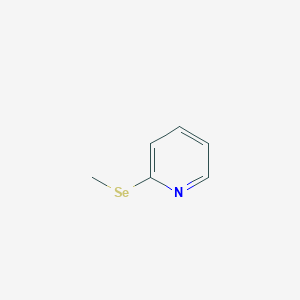

Pyridine, 2-(methylseleno)-, is a selenium-containing pyridine derivative characterized by a methylseleno (-SeCH₃) substituent at the 2-position of the pyridine ring. For example, the introduction of methylseleno groups in nucleoside synthesis involves NaBH₄-mediated reduction of dimethyl diselenide (CH₃SeSeCH₃) in THF, as seen in the preparation of 2’-methylseleno guanosine phosphoramidite . This suggests that 2-(methylseleno)pyridine may share similar synthetic pathways, leveraging selenium’s nucleophilicity and redox reactivity. Selenium-functionalized pyridines are of interest in medicinal chemistry and materials science due to selenium’s unique electronic properties and biological activity .

Properties

IUPAC Name |

2-methylselanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NSe/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKOWWJPLFOWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473467 | |

| Record name | Pyridine, 2-(methylseleno)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88871-79-8 | |

| Record name | Pyridine, 2-(methylseleno)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(methylseleno)- typically involves the introduction of a methylseleno group into the pyridine ring. One common method is the reaction of 2-chloropyridine with sodium methylselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of Pyridine, 2-(methylseleno)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(methylseleno)- undergoes various chemical reactions, including:

Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the methylseleno group to a methylselanyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylseleno group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pyridine, 2-(methylseleno)- can yield selenoxide derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

Pyridine, 2-(methylseleno)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno group can undergo redox reactions, influencing cellular redox balance. This can lead to the modulation of oxidative stress and the activation of signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to interact with thiol groups in proteins and enzymes also plays a significant role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pyridine, 2-(methylseleno)- with structurally or functionally related pyridine derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Key Observations:

The phenylselenonyl derivative demonstrates anticancer and antioxidant properties due to selenium’s ability to modulate oxidative stress . In contrast, the methylseleno group’s smaller size may enhance bioavailability compared to bulkier arylselenonyl groups. Halogenated derivatives like 2-(chloromethyl)pyridine hydrochloride are highly reactive alkylating agents but pose significant health hazards (e.g., neurotoxicity) . Their applications focus on synthetic intermediates rather than direct biological use. Ether-linked substituents (e.g., pyriproxyfen) prioritize stability and target specificity, making them suitable for agricultural use .

Structural and Crystallographic Insights: The phenylselenonyl group in 2-(phenylselenonyl)pyridine creates a near-perpendicular dihedral angle (79.16°) between pyridine and phenyl rings, stabilizing the crystal lattice via weak C–H⋯O and π–π interactions .

Synthetic Methodologies: Selenium incorporation often involves redox steps. For example, 2-(phenylselenonyl)pyridine is synthesized via oxidation of its seleninyl precursor , while methylseleno groups are introduced via diselenide reduction . Chlorinated derivatives rely on direct halogenation or substitution reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(methylseleno)pyridine, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound can be synthesized via selenation of pyridine derivatives. For example, oxidation of 2-(phenylseleninyl)pyridine with potassium permanganate (KMnO₄) in glacial acetic acid at room temperature for 3 hours yields 85% product . Key factors include solvent selection (polar aprotic solvents enhance reactivity), stoichiometry of the oxidizing agent (excess KMnO₄ ensures complete conversion), and reaction monitoring via thin-layer chromatography (TLC) to optimize termination . Purification involves neutralization with sodium bicarbonate and extraction with dichloromethane, followed by crystallization from CHCl₃/CCl₄ mixtures .

Q. What spectroscopic techniques are most effective for characterizing 2-(methylseleno)pyridine derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and selenium-induced deshielding effects. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is critical: it resolves dihedral angles (e.g., 79.16° between pyridine and phenyl rings in related selenocompounds) and intermolecular interactions (e.g., weak C–H⋯O and π–π stacking) . Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight, while Fourier-transform infrared (FTIR) detects Se–C and Se–O vibrational modes .

Q. How does the electronic structure of 2-(methylseleno)pyridine influence its reactivity in coordination chemistry?

- Methodological Answer : The selenium atom’s lone pairs and polarizable nature enable ligand behavior in metal complexes. For example, in cobaltocenium derivatives, selenium’s electron-donating capacity stabilizes metal centers, as observed in microwave-assisted syntheses . Computational studies (DFT) can model charge distribution, predicting binding affinities for transition metals like iridium or ruthenium in catalytic cycles .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed mechanisms for selenium-mediated catalysis involving 2-(methylseleno)pyridine?

- Methodological Answer : SCXRD reveals steric and electronic effects critical to catalytic activity. For instance, in [Cp*IrCl₂]₂-catalyzed cyclizations, the perpendicular orientation of pyridine and selenium-containing moieties (evidenced by dihedral angles >70°) creates steric hindrance, favoring specific transition states . Pairing crystallography with kinetic isotope effects (KIEs) distinguishes between associative and dissociative pathways .

Q. What strategies mitigate challenges in interpreting conflicting biological activity data for 2-(methylseleno)pyridine derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) require dose-response profiling and mechanistic assays. For example, in enzyme inhibition studies, use IC₅₀ values with positive/negative controls to differentiate selective vs. non-selective binding . Redox activity can be quantified via cyclic voltammetry (CV) to correlate selenium’s oxidation state with biological outcomes .

Q. How do solvent and substituent effects modulate the catalytic efficiency of 2-(methylseleno)pyridine in cross-coupling reactions?

- Methodological Answer : Polar solvents (e.g., DMF) enhance selenium’s nucleophilicity, accelerating oxidative addition in Pd-catalyzed reactions. Substituents at the pyridine’s 4-position (e.g., –CF₃ or –Cl) increase electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings . Kinetic studies (e.g., variable-temperature NMR) track rate constants to optimize ligand design .

Data Analysis and Interpretation

Q. What statistical frameworks address variability in synthetic yield data for 2-(methylseleno)pyridine analogs?

- Methodological Answer : Multivariate analysis (ANOVA) identifies significant factors (e.g., temperature, catalyst loading). For example, a Plackett-Burman design can screen 8 variables in 12 experiments, prioritizing critical parameters like reaction time and solvent polarity . Robustness is validated via RSD (relative standard deviation) calculations for replicate syntheses .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for selenium-containing intermediates?

- Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations refine density functional theory (DFT) models by incorporating solvation effects. For instance, discrepancies in Se–C bond lengths (predicted vs. XRD-measured) are minimized by adjusting basis sets (e.g., def2-TZVP) and implicit solvent models (e.g., COSMO) .

Tables for Key Data

Table 1: Crystallographic Parameters for 2-(Phenylselenonyl)pyridine

| Parameter | Value |

|---|---|

| Dihedral angle (pyridine-phenyl) | 79.16° |

| π–π stacking distance | 3.348–3.591 Å |

| C–H⋯O interaction | 2.42 Å (H⋯O) |

Table 2: Synthetic Yields Under Varied Conditions

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KMnO₄ | Acetic acid | 3 | 85 |

| H₂O₂ | Ethanol | 6 | 62 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.